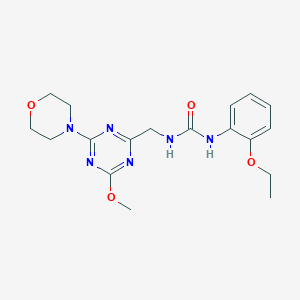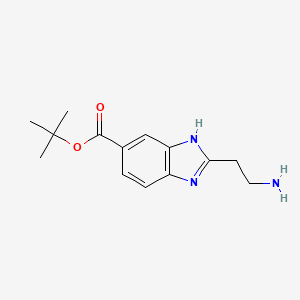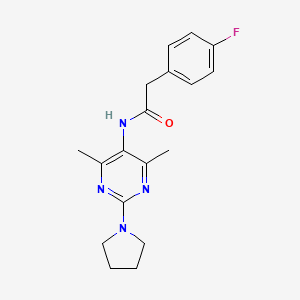
1-(2-Ethoxyphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EMTU and has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in various fields.
Scientific Research Applications
Antimicrobial Activities
Research on triazole derivatives, including those related to the structure of interest, demonstrates their potential antimicrobial activities. For instance, novel triazole compounds have been synthesized and shown to possess significant antimicrobial properties against various microorganisms, suggesting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2007).
Synthetic Methodologies
The stereochemical synthesis of active metabolites of potent kinase inhibitors involves complex triazine derivatives, indicating the significance of these compounds in medicinal chemistry and drug development processes (Chen et al., 2010). Another study on the synthesis of cyclic dipeptidyl ureas showcases the versatility of triazine compounds in generating novel chemical entities (Sañudo et al., 2006).
Organic Electronics
Triazine derivatives have been explored for their role in organic light-emitting diodes (OLEDs), particularly as electron-transport layers. These studies highlight the compounds' ability to improve driving voltages, power conversion efficiencies, and operational stability of OLEDs, showcasing their importance in the field of materials science and electronic applications (Matsushima et al., 2010).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-3-28-14-7-5-4-6-13(14)20-17(25)19-12-15-21-16(23-18(22-15)26-2)24-8-10-27-11-9-24/h4-7H,3,8-12H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKNRUCMUHNTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2973102.png)
![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)
![(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2973104.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)

![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)



![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)

